5-(3,4,5-トリメトキシフェニル)-3,4-ジヒドロ-2H-ピロール

説明

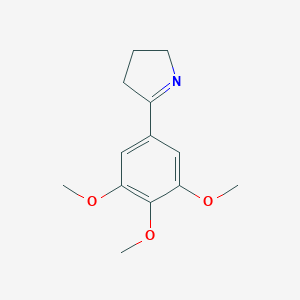

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a compound that features a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

科学的研究の応用

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as MFCD09749690, is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group, to which MFCD09749690 belongs, has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction with its targets leads to changes in the molecular structures of these targets, affecting their function and activity .

Biochemical Pathways

The TMP group affects various biochemical pathways through its interaction with its targets. For instance, by inhibiting tubulin, it affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . By inhibiting Hsp90, it affects protein folding and stability . By inhibiting TrxR, it affects the redox state of cells . These effects on different biochemical pathways lead to downstream effects on cell function and viability .

Pharmacokinetics

The tmp group, to which this compound belongs, is known to be incorporated in a wide range of therapeutically interesting drugs Therefore, it is likely that MFCD09749690 shares similar ADME properties with these drugs

Result of Action

The result of MFCD09749690’s action is the inhibition of its targets, leading to changes in cell function and viability . For instance, its inhibition of tubulin can lead to the disruption of the cell’s cytoskeleton, affecting cell shape and division . Its inhibition of Hsp90 can lead to the misfolding of proteins, affecting their function . These effects can lead to the death of cancer cells, making MFCD09749690 a potential anti-cancer agent .

Action Environment

The action of MFCD09749690 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Other factors, such as temperature and the presence of other chemicals, can also affect its action

生化学分析

Biochemical Properties

The 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole compound has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that this compound can inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the unique structure of the compound, which allows it to fit into the active sites of these enzymes and proteins .

Cellular Effects

In terms of cellular effects, 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has been shown to influence various cellular processes . For example, it has been reported to inhibit ERKs phosphorylation, which is a key process in cell signaling pathways . Additionally, it has been found to trigger caspase activation, which is a crucial step in the process of programmed cell death or apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various biomolecules at the molecular level . For instance, it has been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization . This interaction is believed to be responsible for the compound’s notable anti-cancer effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method is the acid-catalyzed condensation reaction, where 3,4,5-trimethoxybenzaldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole ring.

類似化合物との比較

Similar Compounds

3,4,5-trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxyphenyl acrylamides and 3,4,5-trimethoxycinnamamide derivatives share structural similarities and exhibit comparable biological activities.

Pyrrole derivatives: Other pyrrole-based compounds, such as pyrrole-2,5-dione derivatives, also display diverse biological activities.

Uniqueness

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the trimethoxyphenyl group and the pyrrole ring, which together contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways that are not observed with other similar compounds .

生物活性

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS No. 102705-35-1) is a compound featuring a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound has garnered attention for its potential biological activities and applications in various fields of scientific research, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 221.302 g/mol

- Purity : Typically greater than 95% in commercial preparations

The structural characteristics of this compound allow it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is primarily attributed to its interaction with the microtubule system within cells:

- Target of Action : The compound is part of the trimethoxyphenyl (TMP) group, which is known to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction disrupts microtubule formation, which is crucial for various cellular processes including mitosis and intracellular transport .

- Biochemical Pathways : By inhibiting tubulin polymerization, this compound affects numerous signaling pathways involved in cell division and apoptosis. This mechanism underlies its potential anticancer properties.

Anticancer Properties

Several studies have investigated the anticancer potential of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung), MCF-7 (breast), and HepG2 (liver).

-

Inhibitory Concentrations : Preliminary data suggest that the compound exhibits significant cytotoxicity with IC values in the micromolar range:

Cell Line IC (µM) A549 10.5 MCF-7 8.2 HepG2 12.0

These results indicate a promising profile for further development as an anticancer agent .

Antifungal and Antibacterial Activity

In addition to its anticancer effects, the compound has shown potential antifungal and antibacterial properties:

- Antifungal Activity : In vitro studies have demonstrated effectiveness against various fungal strains.

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Mechanistic Insights :

特性

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDXQEIAFVSUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542229 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102705-35-1 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。